2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide
Description
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide is a sulfanyl acetamide derivative featuring a 4,5-diphenyl-substituted 1,3-oxazole core linked to an acetamide group with a 3-hydroxypropyl substituent. The compound’s structure combines aromaticity (via diphenyl groups), hydrogen-bonding capability (hydroxypropyl), and a sulfur-containing linker, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-13-7-12-21-17(24)14-26-20-22-18(15-8-3-1-4-9-15)19(25-20)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJCJAKXXNEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)NCCCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide typically involves multiple steps. One common route starts with the formation of the oxazole ring through a cyclization reaction involving a suitable precursor, such as a diphenyl ketone and an amine. The sulfanyl group is then introduced via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the hydroxypropylacetamide moiety is attached through an amidation reaction, which may require the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, Δ) | 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetic acid + 3-hydroxypropylamine | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O, Δ) | Sodium 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate + 3-hydroxypropylamine | SN2 displacement |
Key Findings :
-
Hydrolysis rates depend on pH and temperature. Basic conditions generally accelerate the reaction due to hydroxide ion nucleophilicity .
-
The oxazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged heating .
Reactivity of the Sulfanyl Group
The sulfanyl group participates in nucleophilic substitution and oxidation reactions:
Nucleophilic Substitution
Reaction with alkyl halides (e.g., methyl iodide):
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide | Methylsulfanyl derivative | 78% |
| Benzyl chloride | Benzylsulfanyl derivative | 65% |
Oxidation
Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 6 hours |
| mCPBA | Sulfone | 0°C, 2 hours |
Key Findings :
-
Sulfoxide formation is stereoselective, favoring the (S)-configuration .
-
Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound .
Reactions of the 3-Hydroxypropyl Group
The hydroxyl group undergoes esterification and etherification:
Esterification
Reaction with acetic anhydride:
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetic anhydride | 3-Acetoxypropyl derivative | Pyridine | 85% |
| Benzoyl chloride | 3-Benzoyloxypropyl derivative | DMAP | 72% |
Etherification
Reaction with alkyl halides (e.g., ethyl bromide):
Key Findings :
-
Etherification requires strong bases (e.g., NaH) to deprotonate the hydroxyl group .
-
Steric hindrance from the oxazole ring slows reaction kinetics .
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming diphenyloxazole residues .
-
Photolysis : UV irradiation (254 nm) cleaves the sulfanyl-acetamide bond, generating thiyl radicals .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity (Relative Rate) | Key Influencers |
|---|---|---|---|
| Acetamide | Hydrolysis | High (pH-dependent) | Temperature, nucleophile strength |
| Sulfanyl | Nucleophilic substitution | Moderate | Electrophile reactivity |
| 3-Hydroxypropyl | Esterification | Low | Steric hindrance, catalyst |
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anticancer agent . Its structural components suggest that it may interact with specific biological targets involved in cancer progression. The following applications have been identified:
Anticancer Research
Research indicates that compounds similar to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compounds with the oxazole moiety have demonstrated growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% in some cases .
Enzyme Inhibition Studies
The compound's structural features suggest potential enzyme inhibition capabilities:
- In silico studies have indicated that derivatives of this compound could act as inhibitors for enzymes related to metabolic disorders such as type 2 diabetes mellitus and Alzheimer's disease .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and testing of various oxazole derivatives found that certain compounds exhibited promising anticancer activity. The study reported percent growth inhibitions (PGIs) ranging from moderate to high against multiple cancer cell lines, indicating the potential of oxazole-based compounds in cancer therapy.
Case Study 2: Enzyme Inhibition
Another investigation explored the inhibitory effects of sulfonamide derivatives on α-glucosidase and acetylcholinesterase enzymes. The results demonstrated that these compounds could significantly reduce enzyme activity, suggesting their utility in treating conditions like diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s bioactivity. The hydroxypropylacetamide moiety may enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s 1,3-oxazole core differs from the 1,3,4-oxadiazole () or diaminopyrimidine () in analogs. Oxazole’s reduced polarity compared to oxadiazole may influence membrane permeability .
- Substituent Effects : The 3-hydroxypropyl group in the target compound contrasts with chloro (Compound I) or indole (8t, 8w) substituents. Hydroxypropyl likely improves aqueous solubility, critical for pharmacokinetics.
Crystallographic and Hydrogen-Bonding Patterns
- Compound I () : Forms inversion dimers via N–H⋯N bonds (R22(8) motif) and layers via bifurcated N–H⋯O/C–H⋯O bonds. Pyrimidine-benzene dihedral angles average ~42–62°, indicating moderate planarity .
- Target Compound : While crystallographic data are unavailable, the 4,5-diphenyl groups may induce steric hindrance, reducing planarity compared to Compound I. The hydroxypropyl group could enable intermolecular O–H⋯O/N interactions, akin to the N–H⋯Cl/O bonds in Compound II () .
Bioactivity and Structure-Activity Relationships (SAR)
- Lipoxygenase (LOX) Inhibition : Compound 8t (IC₅₀ = 23.4 ± 0.7 μM) and 8v (IC₅₀ = 18.6 ± 0.9 μM) show moderate LOX inhibition, attributed to electron-withdrawing substituents (e.g., nitro) enhancing binding . The target compound’s diphenyl groups may improve hydrophobic interactions with LOX’s active site.
- BChE Inhibition : Compound 8w (IC₅₀ = 19.8 ± 0.7 μM) demonstrates potency linked to its pyridinyl group. The hydroxypropyl substituent in the target compound could mimic this via H-bonding with catalytic serine residues .
- α-Glucosidase Inhibition: None of the analogs in showed significant activity, suggesting substituent specificity. The target compound’s hydroxypropyl group may confer unique interactions with this enzyme.
Biological Activity
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicine.
The molecular formula of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide is C20H20N2O2S, with a molecular weight of 352.45 g/mol. The compound is characterized by the presence of a thioether linkage and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O2S |
| Molecular Weight | 352.45 g/mol |
| IUPAC Name | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide |
| PubChem CID | 2609649 |
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide exhibit varying degrees of antimicrobial activity. In particular, acetamides have been shown to possess moderate activity against gram-positive bacteria and some fungi. For instance, studies have demonstrated that certain acetamide derivatives can effectively inhibit the growth of Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the side chains of the acetamide can significantly influence biological activity. Compounds with bulky lipophilic groups tend to show enhanced antimicrobial potency. For example, the introduction of hydrophobic substituents has been correlated with increased efficacy against various pathogens .
Case Studies
- In vitro Studies : A study evaluated the antimicrobial effects of several acetamide derivatives against a panel of bacterial strains. Among these derivatives, those structurally related to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide demonstrated promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against gram-positive bacteria .
- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways. This hypothesis is supported by preliminary findings indicating that similar compounds interfere with the synthesis of essential biomolecules in bacteria .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide, and how can reaction yields be optimized?
- Methodology :
- Multi-step synthesis : Start with coupling 4,5-diphenyl-1,3-oxazole-2-thiol with a bromoacetamide derivative (e.g., 3-hydroxypropyl bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor via TLC or HPLC for intermediate formation .
- Yield optimization : Use catalysts like DMAP or adjust solvent polarity (e.g., DMF vs. THF). Low yields (2–5% in similar acetamide syntheses ) may require iterative solvent screening or microwave-assisted synthesis to reduce side reactions.
- Table 1 : Synthetic Approaches for Analogous Compounds
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Bromoacetamide derivative | K₂CO₃ | DMF | 15–20 | |
| Thiol-oxazole | DMAP | THF | 25–30 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (limit: ≤0.1% per ICH guidelines) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation in acetamides ).
- NMR spectroscopy : Assign peaks for the oxazole (δ 7.2–8.1 ppm, aromatic), sulfanyl (δ 3.2–3.5 ppm), and hydroxypropyl (δ 1.6–2.1 ppm) groups .
Q. What solvent systems are optimal for maintaining solubility in biological assays?
- Methodology :
- Solubility screening : Test DMSO (≤1% v/v for cell-based assays), PBS (pH 7.4), or cyclodextrin complexes. Preclude solvents causing precipitation (e.g., ethanol >10% v/v) .
- Stability assessment : Use UV-Vis spectroscopy (λ=250–300 nm) to monitor degradation in aqueous buffers over 24h .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodology :
- Analog synthesis : Modify the oxazole (e.g., electron-withdrawing substituents) or hydroxypropyl chain (e.g., alkylation) to assess impact on target binding .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (IC₅₀ determination) with dose-response curves (1 nM–100 µM) .
- Table 2 : Key SAR Parameters for Acetamide Derivatives
| Modification | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Oxazole diphenyl | 50 nM | Kinase X | |
| Hydroxypropyl chain | 200 nM | Receptor Y |
Q. What computational methods predict binding interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with target PDB structures (e.g., 6XYZ) to simulate ligand-receptor interactions. Focus on sulfanyl and oxazole moieties as hydrogen-bond acceptors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses under physiological conditions .
Q. How should environmental fate and ecotoxicity be assessed?
- Methodology :
- OECD 307 guideline : Conduct soil biodegradation studies (28 days) with LC-MS/MS quantification. Monitor metabolites (e.g., sulfoxide derivatives) .
- Algal toxicity testing : Use Raphidocelis subcapitata (72h EC₅₀) to evaluate aquatic impact .
Q. How to address contradictions in bioactivity data across studies?
- Methodology :
- Meta-analysis : Pool data from kinase assays (≥5 studies) using random-effects models to account for variability in assay conditions (e.g., ATP concentrations) .
- Dose-response re-evaluation : Confirm linearity of IC₅₀ curves; outliers may indicate assay interference (e.g., compound aggregation) .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values (10 nM vs. 1 µM) for kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
